molecular formula C24H27NO3 B11389596 6-butyl-10-methyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-butyl-10-methyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11389596
M. Wt: 377.5 g/mol
InChI Key: MJKICFAYXUPMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-10-METHYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-10-METHYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

6-BUTYL-10-METHYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-BUTYL-10-METHYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-BUTYL-10-METHYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other chromeno[6,7-e][1,3]oxazin-8-ones with different substituents. These compounds share a similar core structure but differ in the nature and position of their substituents.

Uniqueness

The uniqueness of 6-BUTYL-10-METHYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

6-butyl-10-methyl-3-(2-phenylethyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C24H27NO3/c1-3-4-10-19-14-22(26)28-24-17(2)23-20(13-21(19)24)15-25(16-27-23)12-11-18-8-6-5-7-9-18/h5-9,13-14H,3-4,10-12,15-16H2,1-2H3

InChI Key

MJKICFAYXUPMCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.